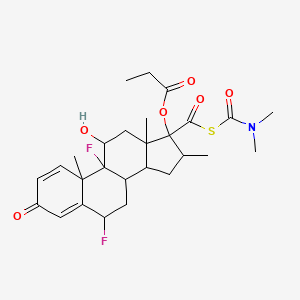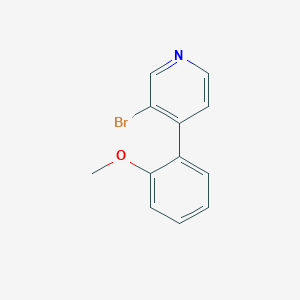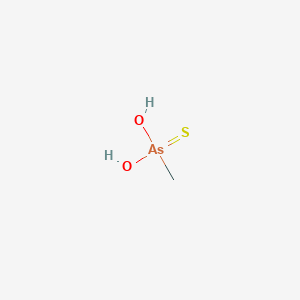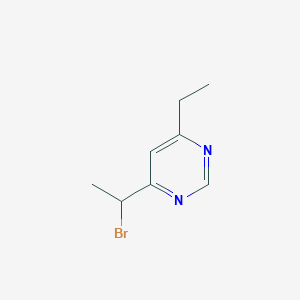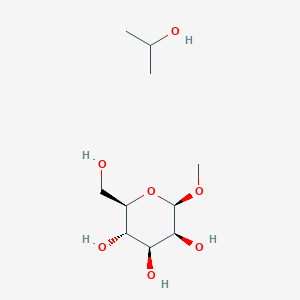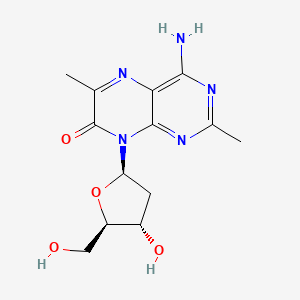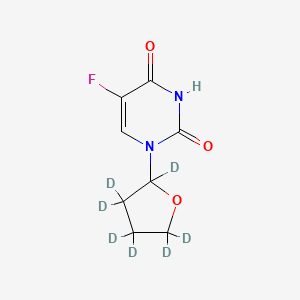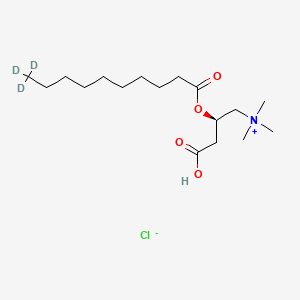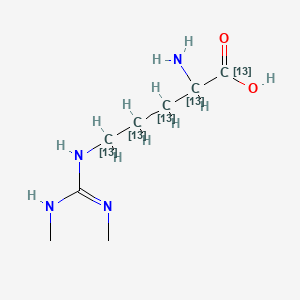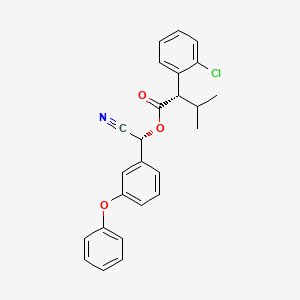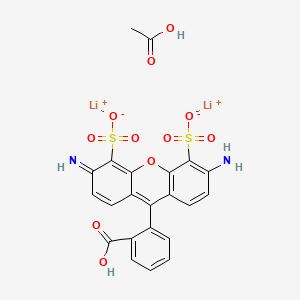![molecular formula C13H10Cl3N3O B13854043 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and 5-chloro-2-aminobenzamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.
科学研究应用
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
相似化合物的比较
Similar Compounds
2,5-Dichloropyridine: A precursor in the synthesis of 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide.
4-amino-2,6-dichloropyridine: Another chlorinated pyridine derivative with similar chemical properties.
5-chloro-4,6-dimethoxypyrimidin-2-amine: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a benzamide group and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H10Cl3N3O |
|---|---|
分子量 |
330.6 g/mol |
IUPAC 名称 |
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H10Cl3N3O/c1-17-13(20)8-4-7(14)2-3-10(8)19-11-5-12(16)18-6-9(11)15/h2-6H,1H3,(H,17,20)(H,18,19) |
InChI 键 |
HAPWDSMLIWSCHX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)NC2=CC(=NC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




